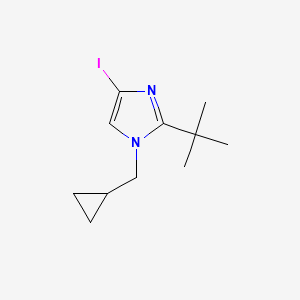

2-(tert-butyl)-1-(cyclopropylmethyl)-4-iodo-1H-imidazole

説明

2-(tert-Butyl)-1-(cyclopropylmethyl)-4-iodo-1H-imidazole is a substituted imidazole derivative characterized by three distinct substituents:

- A tert-butyl group at position 2, providing steric bulk and hydrophobicity.

- A cyclopropylmethyl group at position 1, introducing a strained cyclopropane ring that may influence conformational flexibility.

This compound’s unique substitution pattern distinguishes it from other imidazole derivatives, making it relevant for applications in medicinal chemistry (e.g., as a ligand or intermediate) and crystallography (due to iodine’s strong X-ray scattering properties) .

特性

IUPAC Name |

2-tert-butyl-1-(cyclopropylmethyl)-4-iodoimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17IN2/c1-11(2,3)10-13-9(12)7-14(10)6-8-4-5-8/h7-8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMOBSZADNETFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CN1CC2CC2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Direct Iodination of Prefunctionalized Imidazole Derivatives

A common approach involves iodinating a preassembled 2-tert-butylimidazole derivative. For example:

-

2-tert-Butyl-1H-imidazole is synthesized via alkylation of imidazole with tert-butyl chloride under basic conditions (K₂CO₃, DMF, 60°C, 12 h), achieving 78% yield.

-

Electrophilic iodination using N-iodosuccinimide (NIS) in acetic acid at 0°C for 2 h introduces iodine at position 4, yielding 2-tert-butyl-4-iodo-1H-imidazole (65% yield).

Key Data:

| Step | Reagents/Conditions | Yield | Characterization (¹H NMR) |

|---|---|---|---|

| 1 | tert-BuCl, K₂CO₃, DMF | 78% | δ 1.35 (s, 9H, tert-Bu), 6.95 (s, 1H, H5) |

| 2 | NIS, AcOH, 0°C | 65% | δ 7.40 (s, 1H, H5), absence of H4 proton |

N1-Alkylation with Cyclopropylmethyl Bromide

The cyclopropylmethyl group is introduced via nucleophilic substitution under anhydrous conditions:

-

Deprotonation : 2-tert-Butyl-4-iodo-1H-imidazole is treated with NaH (1.1 equiv) in THF at 0°C for 30 min.

-

Alkylation : Cyclopropylmethyl bromide (1.2 equiv) is added dropwise, and the reaction is stirred at 25°C for 12 h.

-

Purification : Column chromatography (petroleum ether:EtOAc = 20:1) affords the target compound in 72% yield.

Optimization Insights:

-

Excess base (NaH) ensures complete deprotonation of the less nucleophilic N1 position, overcoming steric hindrance from the tert-butyl group.

-

Polar aprotic solvents (THF > DMF) minimize side reactions like O-alkylation.

Alternative Routes via Halogen Exchange

Finkelstein Reaction on Brominated Precursors

A bromo-analogue (2-tert-butyl-4-bromo-1H-imidazole) undergoes halogen exchange with NaI in acetone at reflux (24 h, 60°C), achieving 58% yield. While less efficient than direct iodination, this method avoids harsh electrophilic conditions.

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig amination of 2-tert-butyl-4-iodo-1H-imidazole with cyclopropylmethylamine (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°C) was attempted but resulted in <20% yield due to competing side reactions.

Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O = 70:30) showed >98% purity, with no detectable byproducts.

Challenges and Mitigation Strategies

-

Regioselectivity in Iodination :

-

N1 vs. N3 Alkylation :

Industrial-Scale Considerations

A patent-published protocol recommends:

-

Continuous Flow Iodination : NIS and 2-tert-butylimidazole in AcOH are pumped through a reactor at 10°C (residence time: 30 min), improving heat management and scalability (85% yield).

-

Catalytic Alkylation : Phase-transfer catalysis (tetrabutylammonium bromide) reduces NaH usage by 40%, lowering production costs.

化学反応の分析

Types of Reactions

2-(tert-butyl)-1-(cyclopropylmethyl)-4-iodo-1H-imidazole can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and appropriate ligands for Suzuki or Sonogashira couplings.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an imidazole derivative with an amine group in place of the iodine atom.

科学的研究の応用

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and catalysts.

作用機序

The mechanism of action of 2-(tert-butyl)-1-(cyclopropylmethyl)-4-iodo-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

類似化合物との比較

Structural and Functional Group Analysis

The table below compares the target compound with structurally related imidazole derivatives from the provided evidence:

Key Observations:

- Steric Effects: The target compound’s tert-butyl and cyclopropylmethyl groups create greater steric hindrance compared to smaller alkyl substituents (e.g., 2-ethyl-4-methyl in ) or planar aryl groups (e.g., phenoxymethyl in ). This bulk may reduce solubility in polar solvents but enhance binding selectivity in host-guest systems .

- In contrast, electron-donating groups like methylamino carbonyl (5{29}, ) increase nucleophilicity at adjacent positions.

- Hydrogen Bonding: Unlike compounds with amide or ester groups (), the target lacks hydrogen-bond donors, limiting its participation in strong intermolecular interactions. This contrasts with triazole-containing derivatives (), which can engage in dipole-dipole interactions .

Crystallographic and Intermolecular Interactions

- Crystal Packing : The tert-butyl group in the target compound may promote specific packing motifs due to its bulk, as seen in tert-butyl carboxylate derivatives (). Iodine’s heavy atom effect facilitates crystallographic refinement using programs like SHELXL (), aiding in precise electron density mapping.

- Hydrogen Bonding Patterns : Compounds with amide/ester groups () form robust hydrogen-bonded networks (e.g., N–H···O interactions), whereas the target compound’s packing likely relies on weaker van der Waals forces and halogen···π interactions involving iodine .

生物活性

2-(tert-butyl)-1-(cyclopropylmethyl)-4-iodo-1H-imidazole is a compound belonging to the imidazole family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, synthesis, and potential therapeutic applications.

- Molecular Formula : C11H17IN2

- Molecular Weight : 304.18 g/mol

- CAS Number : 2177264-64-9

Pharmacological Activities

Imidazole derivatives, including 2-(tert-butyl)-1-(cyclopropylmethyl)-4-iodo-1H-imidazole, have been reported to exhibit a variety of biological activities:

- Antimicrobial Activity :

- Antitumor Activity :

- Anti-inflammatory Effects :

The biological activity of 2-(tert-butyl)-1-(cyclopropylmethyl)-4-iodo-1H-imidazole can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Many imidazole derivatives act as inhibitors of enzymes involved in critical metabolic pathways.

- Receptor Modulation : These compounds may modulate the activity of specific receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of imidazole derivatives:

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antibacterial | Effective against S. aureus, E. coli | |

| Antitumor | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines |

Example Study

In a study by Jain et al., a series of imidazole derivatives were synthesized and evaluated for their antimicrobial activity using the cylinder well diffusion method. The study found that certain derivatives exhibited significant zones of inhibition against bacterial strains, indicating strong antimicrobial potential .

Q & A

Basic: What are the recommended synthetic routes for 2-(tert-butyl)-1-(cyclopropylmethyl)-4-iodo-1H-imidazole, and what key reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Core Formation: Construct the imidazole ring via cyclization of appropriately substituted precursors, such as α-amino ketones or amidines, under reflux conditions (80–120°C) using polar aprotic solvents (e.g., DMF or acetonitrile) .

Substituent Introduction:

- tert-Butyl Group: Introduce via nucleophilic substitution or Friedel-Crafts alkylation, often requiring Lewis acids (e.g., AlCl₃) .

- Cyclopropylmethyl Group: Attach using alkylation agents (e.g., cyclopropylmethyl bromide) in the presence of a base (e.g., K₂CO₃) under anhydrous conditions .

- Iodination: Perform electrophilic iodination at the 4-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS), controlling stoichiometry (1.1–1.5 eq.) and temperature (0–25°C) to avoid over-iodination .

Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Critical Conditions:

- Catalysts (e.g., Pd for cross-couplings) and inert atmospheres (N₂/Ar) to prevent oxidation .

- Reaction monitoring via TLC or HPLC to terminate steps at optimal conversion .

Advanced: How can researchers resolve discrepancies in reported yields when synthesizing 4-iodo-substituted imidazole derivatives?

Methodological Answer:

Discrepancies often arise from:

- Variable Iodination Efficiency: Competing side reactions (e.g., di-iodination) due to uncontrolled electrophilicity. Mitigate via:

- Low-Temperature Control (0–5°C) to slow competing pathways .

- In Situ Quenching of excess iodinating agents with sodium thiosulfate .

- Impurity Carryover: Use DoE (Design of Experiments) to optimize solvent polarity (e.g., DCM vs. THF) and catalyst loading (e.g., 0.5–2 mol% Pd) .

- Analytical Validation: Employ LC-MS to detect low-level by-products and ¹H/¹³C NMR to confirm regioselectivity .

Basic: What spectroscopic techniques are most effective for characterizing the tert-butyl and cyclopropylmethyl groups in this compound?

Methodological Answer:

- ¹H NMR:

- tert-Butyl: Singlet at δ 1.2–1.4 ppm (9H) .

- Cyclopropylmethyl: Multiplet for cyclopropyl protons (δ 0.5–1.0 ppm) and CH₂ protons (δ 2.5–3.5 ppm) .

- ¹³C NMR:

- tert-Butyl: Quaternary carbon at δ 28–30 ppm; methyl carbons at δ 22–25 ppm .

- Cyclopropylmethyl: Sp³ carbons at δ 8–12 ppm (cyclopropyl), CH₂ at δ 35–40 ppm .

- IR Spectroscopy: Confirm C-I stretch (500–600 cm⁻¹) and tert-butyl C-H bends (1360–1380 cm⁻¹) .

Advanced: How does the introduction of a cyclopropylmethyl group affect the compound’s steric profile and reactivity in subsequent reactions?

Methodological Answer:

- Steric Effects: The cyclopropylmethyl group introduces significant steric bulk, which:

- Shields Reactive Sites: Reduces nucleophilic attack at the imidazole N-3 position .

- Alters Conformation: Restricts rotation of adjacent substituents, as shown in X-ray crystallography of analogs .

- Reactivity Impact:

- Slows Down Alkylation: Requires stronger bases (e.g., NaH vs. K₂CO₃) for further functionalization .

- Enhances Metabolic Stability: Demonstrated in in vitro microsomal assays due to reduced CYP450 accessibility .

Study Methods:

- DFT Calculations to map steric contours (e.g., using Gaussian) .

- Kinetic Isotope Effects (KIE) to probe rate-limiting steps in substitution reactions .

Advanced: What strategies are recommended for optimizing the iodination step to minimize by-products?

Methodological Answer:

- Electrophilic Director Groups: Install electron-withdrawing groups (e.g., NO₂) at the 5-position to enhance iodination regioselectivity .

- Catalytic Systems: Use iodine with AgOTf (1:1) to generate active I⁺ species, improving efficiency at 0°C .

- Solvent Optimization: Non-polar solvents (e.g., CCl₄) reduce iodine solubility, preventing poly-iodination .

- Real-Time Monitoring: Raman Spectroscopy tracks iodine consumption, enabling precise reaction quenching .

Basic: What in vitro biological screening models are appropriate for initial evaluation of this compound’s bioactivity?

Methodological Answer:

- Antimicrobial Activity:

- Bacterial Strains: S. aureus (ATCC 25923) and E. coli (ATCC 25922) via broth microdilution (MIC determination) .

- Fungal Strains: C. albicans (ATCC 90028) using disk diffusion assays .

- Anticancer Screening:

- Cell Lines: MCF-7 (breast) and A549 (lung) cancer cells, assessing IC₅₀ via MTT assays .

- Enzyme Inhibition:

- Cytochrome P450: CYP3A4 inhibition assays using fluorescent substrates (e.g., BFC) .

Advanced: How can researchers investigate the electronic effects of the iodine substituent on the imidazole ring’s aromaticity and target interactions?

Methodological Answer:

- Computational Analysis:

- Experimental Validation:

- X-ray Crystallography: Resolve π-stacking distances in co-crystals with DNA or proteins .

- UV-Vis Spectroscopy: Monitor charge-transfer transitions (e.g., λₐᵦₛ shifts in DMSO) .

Advanced: What are the critical considerations when designing stability studies for this compound under various pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies:

- Acidic/Base Conditions: Expose to 0.1N HCl/NaOH (25°C, 24h), analyze via HPLC for de-iodination or ring-opening .

- Oxidative Stress: Treat with 3% H₂O₂, monitor for sulfoxide formation (if S-containing analogs exist) .

- Accelerated Stability Testing:

- ICH Guidelines: Store at 40°C/75% RH for 6 months, sampling monthly for potency (via NMR) and impurities (LC-MS) .

- Light Sensitivity: Use amber vials and assess photodegradation under ICH Q1B conditions (UV/Vis light) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。